An In-depth Technical Guide to 1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7)
An In-depth Technical Guide to 1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Amino-1-cyclopentanemethanol, a versatile building block in medicinal chemistry. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and application, and in-depth analysis of its spectroscopic characteristics.
Core Properties and Safety Information
1-Amino-1-cyclopentanemethanol, also known as Cycloleucinol, is a cyclic amino alcohol with the chemical formula C₆H₁₃NO.[1][2] It serves as a valuable intermediate in the synthesis of various heterocyclic systems and as a structural motif in medicinal chemistry.[3][4][5]
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-Amino-1-cyclopentanemethanol.
| Property | Value | Reference(s) |
| CAS Number | 10316-79-7 | [3] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Melting Point | 20 °C (lit.) | [3] |
| Boiling Point | 85-90 °C at 10 mmHg (lit.) | [3] |
| Flash Point | 96 °C (closed cup) | [3] |
| pKa (Predicted) | 15.05 ± 0.10 | |
| Vapor Pressure | 0.152 mmHg at 25°C |
Computed Properties
| Property | Value | Reference(s) |
| XLogP3-AA | 0.6 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Exact Mass | 115.099714038 Da | [6] |
| Topological Polar Surface Area | 46.3 Ų | [6] |
Safety and Handling
1-Amino-1-cyclopentanemethanol is classified as a warning-level hazardous substance.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1]
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended when handling this compound.[3]
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy (Predicted)
While explicit, detailed spectral assignments in the literature are scarce, a predicted NMR analysis provides valuable insight into the molecule's structure.
¹H NMR (Predicted):
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet integrating to 2H.
-
Cyclopentane Protons (-CH₂-): A series of overlapping multiplets integrating to 8H.
-
Amino and Hydroxyl Protons (-NH₂ and -OH): Broad singlets, the chemical shifts of which are dependent on solvent and concentration.
¹³C NMR (Predicted):
-
Quaternary Carbon (C-NH₂): A signal in the downfield region.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the mid-field region.
-
Cyclopentane Carbons (-CH₂-): Two to three distinct signals in the upfield region, reflecting the symmetry of the cyclopentane ring.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Amino-1-cyclopentanemethanol is expected to exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3500 - 3300 | N-H (Amine) | Stretching (two bands for primary amine) |
| 3550 - 3200 | O-H (Alcohol) | Stretching (broad) |
| 2950 - 2850 | C-H (Alkyl) | Stretching |
| 1640 - 1550 | N-H (Amine) | Bending |
| 1300 - 1000 | C-O (Alcohol) | Stretching |
Mass Spectrometry
The mass spectrum of 1-Amino-1-cyclopentanemethanol would be expected to show a molecular ion peak (M⁺) at m/z = 115. Key fragmentation patterns would likely involve:
-
Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH, 31 u) leading to a fragment at m/z = 84. This is a common fragmentation pathway for amino alcohols.
-
Loss of water: Dehydration of the molecular ion, resulting in a peak at m/z = 97 (M-18).
-
Loss of ammonia: Elimination of ammonia, leading to a fragment at m/z = 98 (M-17).
-
Cleavage of the cyclopentane ring: This would produce a series of smaller fragments.
Experimental Protocols
Synthesis of 1-Amino-1-cyclopentanemethanol
A plausible and common method for the synthesis of 1-amino-1-cycloalkanemethanols involves the reduction of the corresponding amino acid. A detailed protocol for a related synthesis is adapted here.
Protocol: Reduction of 1-Aminocyclopentanecarboxylic Acid
Materials:
-
1-Aminocyclopentanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of 1-aminocyclopentanecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude 1-Amino-1-cyclopentanemethanol.
-
The product can be further purified by vacuum distillation.
Caption: Synthetic workflow for 1-Amino-1-cyclopentanemethanol.
Application in the Synthesis of Xanthine Derivatives
1-Amino-1-cyclopentanemethanol is a useful building block for the synthesis of xanthine derivatives, which are of interest in drug discovery.[7] The following is a generalized protocol for such a synthesis.
Protocol: Synthesis of an 8-substituted Xanthine Derivative
Materials:
-
1-Amino-1-cyclopentanemethanol
-
A suitable 5,6-diaminouracil derivative (e.g., 5,6-diamino-1,3-dimethyluracil)
-
An appropriate aldehyde or carboxylic acid (to form the 8-position substituent)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
An oxidizing agent (if starting from an aldehyde, e.g., thionyl chloride) or a coupling agent (if starting from a carboxylic acid, e.g., EDC)
Procedure (via aldehyde condensation):
-
A mixture of the 5,6-diaminouracil derivative and an equimolar amount of an aldehyde in a suitable solvent (e.g., a mixture of methanol and acetic acid) is stirred at room temperature to form the corresponding Schiff base.[8]
-
1-Amino-1-cyclopentanemethanol is then added to the reaction mixture.
-
The mixture is heated to reflux, and an oxidizing agent such as thionyl chloride is added dropwise.[8]
-
The reaction is refluxed for several hours until completion (monitored by TLC).
-
After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Experimental workflow for Xanthine synthesis.
Biological Context and Applications
While 1-Amino-1-cyclopentanemethanol itself has not been reported to possess significant biological activity, its role as a structural component in larger, biologically active molecules is noteworthy. The cyclopentane moiety can impart conformational rigidity and desirable pharmacokinetic properties to a drug candidate. Its incorporation into xanthine scaffolds, which are known to interact with various biological targets such as adenosine receptors and phosphodiesterases, highlights its utility in drug discovery programs.[9] The amino and hydroxyl groups also provide convenient handles for further chemical modification and diversification.
Conclusion
1-Amino-1-cyclopentanemethanol (CAS: 10316-79-7) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties and reactive functional groups make it a reliable intermediate for the construction of complex molecular architectures, including novel xanthine derivatives. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-Amino-1-cyclopentylmethanol | C6H13NO | CID 18425465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
